molecular formula C10H9Cl2NO4 B14282152 Benzoic acid, 2-[(2-carboxyethyl)amino]-3,5-dichloro- CAS No. 134892-36-7

Benzoic acid, 2-[(2-carboxyethyl)amino]-3,5-dichloro-

Cat. No.: B14282152
CAS No.: 134892-36-7
M. Wt: 278.09 g/mol
InChI Key: JCJHOGFZDWSUDJ-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(2-carboxyethyl)amino]-3,5-dichloro- is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a benzene ring substituted with two chlorine atoms and an amino group linked to a carboxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[(2-carboxyethyl)amino]-3,5-dichloro- can be achieved through several methods. One common approach involves the reaction of 3,5-dichloroaniline with acrylonitrile, followed by hydrolysis to introduce the carboxyethyl group. The reaction conditions typically involve the use of a strong acid or base to facilitate the hydrolysis process .

Industrial Production Methods

Industrial production of this compound may involve the catalytic oxidation of suitable precursors under controlled conditions. The use of catalysts such as vanadium pentoxide (V2O5) or manganese and cobalt acetates can enhance the efficiency of the oxidation process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[(2-carboxyethyl)amino]-3,5-dichloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Benzoic acid, 2-[(2-carboxyethyl)amino]-3,5-dichloro- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 2-[(2-carboxyethyl)amino]-3,5-dichloro- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The presence of the carboxyethyl and dichloro groups enhances its binding affinity to target proteins, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-[(2-carboxyethyl)amino]-3,5-dichloro- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both carboxyethyl and dichloro groups makes it a versatile compound for various applications .

Properties

CAS No.

134892-36-7

Molecular Formula

C10H9Cl2NO4

Molecular Weight

278.09 g/mol

IUPAC Name

2-(2-carboxyethylamino)-3,5-dichlorobenzoic acid

InChI

InChI=1S/C10H9Cl2NO4/c11-5-3-6(10(16)17)9(7(12)4-5)13-2-1-8(14)15/h3-4,13H,1-2H2,(H,14,15)(H,16,17)

InChI Key

JCJHOGFZDWSUDJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)NCCC(=O)O)Cl)Cl

Origin of Product

United States

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